4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide
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Overview
Description
4-[Benzyl(methyl)sulfamoyl]-N-phenylbenzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes a benzyl(methyl)sulfamoyl group and a phenylbenzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyl(methyl)sulfamoyl Intermediate: This step involves the reaction of benzyl chloride with methylamine and sulfur dioxide to form the benzyl(methyl)sulfamoyl chloride intermediate.
Coupling with N-Phenylbenzamide: The benzyl(methyl)sulfamoyl chloride intermediate is then reacted with N-phenylbenzamide in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[Benzyl(methyl)sulfamoyl]-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl(methyl)sulfamoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other functional compounds .
Mechanism of Action
The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide involves its interaction with specific molecular targets. One known target is carbonic anhydrase, an enzyme involved in various physiological processes. The compound inhibits the activity of carbonic anhydrase by binding to its active site, thereby interfering with the enzyme’s function. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-sulfamoyl-benzamide: Shares a similar benzylsulfamoyl group but lacks the methyl substitution.
N-Phenyl-4-sulfamoyl-benzamide: Similar structure but without the benzyl group.
4-(Benzylsulfamoyl)-N-phenylbenzamide: Similar structure but without the methyl substitution.
Uniqueness
4-[Benzyl(methyl)sulfamoyl]-N-phenylbenzamide is unique due to the presence of both benzyl and methyl groups on the sulfamoyl moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-23(16-17-8-4-2-5-9-17)27(25,26)20-14-12-18(13-15-20)21(24)22-19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMYHHMVZQEMFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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